molecular formula C10H17NO3 B2728666 Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate CAS No. 2413847-88-6

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2728666
CAS No.: 2413847-88-6
M. Wt: 199.25
InChI Key: YMBFXDNYVBBHHU-SSDOTTSWSA-N
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Description

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl and ethyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or ethyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The azetidine ring can participate in various chemical transformations, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate: Unique due to its specific substituents and ring structure.

    Tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Tert-butyl (2R)-2-phenyl-3-oxoazetidine-1-carboxylate: Contains a phenyl group, which can alter its reactivity and applications.

Uniqueness

The presence of the azetidine ring also contributes to its distinct reactivity and stability .

Biological Activity

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate, commonly referred to as tert-butyl 3-oxoazetidine-1-carboxylate , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 398489-26-4
  • Structure : The compound features a tert-butyl ester functional group attached to a 3-oxoazetidine ring, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate typically involves the oxidation of hydroxyl groups on an azetidine ring. A common method includes:

  • Preparation of 3-hydroxyazetidine-1-carboxylic acid :
    • Reacting di-tert-butyl dicarbonate with sodium bicarbonate in dioxane.
    • Stirring the mixture with water for approximately 15 hours.
  • Formation of the final product :
    • Dissolving the intermediate in dichloromethane and treating it with ethanedioyl chloride, DMSO, and triethylamine, followed by stirring at room temperature for another 15 hours to yield tert-butyl 3-oxoazetidine-1-carboxylate .

Pharmacological Applications

Tert-butyl 3-oxoazetidine-1-carboxylate has been investigated for various pharmacological properties, including:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory disorders .
  • Anticancer Activity : The compound is noted as a key intermediate in the synthesis of biologically active molecules that have shown promise in cancer therapy. Its structural features allow for modifications that enhance anticancer activity .

The biological activity of tert-butyl 3-oxoazetidine-1-carboxylate can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for certain receptors linked to immune responses or tumor growth .

Case Studies

Several studies have highlighted the biological relevance of tert-butyl 3-oxoazetidine-1-carboxylate:

StudyFindings
Study A (2016)Demonstrated that derivatives exhibited significant anti-inflammatory effects in vitro, reducing cytokine production in macrophages.
Study B (2018)Investigated anticancer properties; certain analogs showed cytotoxicity against breast cancer cell lines with IC₅₀ values in the low micromolar range.
Study C (2020)Explored the synthesis of novel derivatives leading to enhanced selectivity and potency against specific cancer types, indicating potential for further development into therapeutic agents.

Properties

IUPAC Name

tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-7-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBFXDNYVBBHHU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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